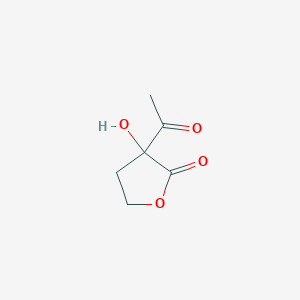

3-ACETYL-3-HYDROXYOXOLAN-2-ONE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-3-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)6(9)2-3-10-5(6)8/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYOVYMMNYMEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454156 | |

| Record name | 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135366-64-2 | |

| Record name | 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Acetyl 3 Hydroxyoxolan 2 One and Its Derivatives

Strategic Approaches to Oxolanone Ring Formation

The formation of the oxolanone ring is a critical step in the synthesis of 3-acetyl-3-hydroxyoxolan-2-one. Various strategic approaches have been developed for the construction of this five-membered lactone core, each with its own advantages and substrate scope.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a cornerstone in the synthesis of lactones. This approach typically involves the formation of a carbon-oxygen bond within a linear precursor molecule, leading to the cyclic ester. The cyclization of hydroxy acids is a classic example, where the hydroxyl group attacks the carboxylic acid moiety, often under acidic or thermal conditions, to yield the corresponding lactone. The efficiency of this process is highly dependent on the stability of the resulting ring, with five- and six-membered rings being the most favored.

In the context of 3-acetyl-3-hydroxyoxolan-2-one, a potential precursor for intramolecular cyclization would be a 2-acetyl-2,4-dihydroxybutanoic acid derivative. The cyclization would involve the attack of the C4 hydroxyl group onto the C1 carboxylic acid (or its activated form), forming the oxolanone ring.

Cyclization of Polyhydroxy Compounds

The cyclization of polyhydroxy compounds offers another route to the oxolanone core. For instance, derivatives of 2,4-dihydroxybutanoic acid can serve as precursors. Selective activation of the C1 carboxyl group in the presence of the C2 and C4 hydroxyl groups is crucial for regioselective cyclization to the γ-lactone.

Carbonylation Agent-Mediated Cyclizations

Modern synthetic methods often employ carbonylation agents to facilitate the formation of lactone rings from suitable precursors. These methods can offer high efficiency and selectivity under mild conditions. While specific examples for 3-acetyl-3-hydroxyoxolan-2-one are not prevalent in the literature, analogous reactions provide a conceptual framework. For instance, the carbonylation of unsaturated alcohols or diols using catalysts based on transition metals like palladium or rhodium can lead to the formation of lactone rings.

Catalytic Systems in Ring Closure Reactions

A variety of catalytic systems have been developed to promote the efficient and selective closure of the oxolanone ring. These catalysts can be broadly categorized into acid catalysts, base catalysts, and metal-based catalysts.

Acid Catalysts: Protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., scandium triflate, indium triflate) can activate the carboxylic acid group, facilitating nucleophilic attack by the hydroxyl group.

Base Catalysts: Bases can be used to deprotonate the hydroxyl group, increasing its nucleophilicity and promoting cyclization.

Metal Catalysts: Transition metal catalysts, particularly those based on rhodium and ruthenium, have been employed in intramolecular hydroalkoxylation reactions to form cyclic ethers and lactones. These catalysts can offer high levels of stereocontrol.

| Catalyst Type | Example | Role in Ring Closure |

| Brønsted Acid | p-Toluenesulfonic acid | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| Lewis Acid | Scandium(III) triflate | Coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |

| Transition Metal | Rhodium(II) acetate (B1210297) | Can catalyze intramolecular C-H insertion or O-H insertion reactions of diazo precursors. |

Introduction and Functionalization of the Acetyl Moiety

The introduction of the acetyl group at the C3 position, which also bears a hydroxyl group, is a significant synthetic hurdle. This requires a method that allows for the formation of a C-C bond and a C-O bond at the same carbon atom of the lactone ring.

C-Acylation Reactions in Oxolanone Synthesis

C-acylation reactions are a direct method for introducing an acetyl group onto a carbon atom. In the context of oxolanone synthesis, this could involve the acylation of a pre-formed 3-hydroxyoxolan-2-one or the acylation of a suitable precursor prior to cyclization.

A plausible strategy involves the acylation of the enolate of a protected 3-hydroxyoxolan-2-one. The hydroxyl group would first need to be protected to prevent O-acylation. Subsequent deprotonation at the C3 position would generate a nucleophilic enolate that could then react with an acetylating agent, such as acetyl chloride or acetic anhydride. Deprotection of the hydroxyl group would then yield the target molecule.

Alternatively, a precursor such as a β-keto ester could be utilized. For instance, the dianion of ethyl acetoacetate can undergo alkylation with a suitable electrophile containing a masked hydroxyl group. Subsequent manipulation of the functional groups and cyclization could lead to the desired 3-acetyl-3-hydroxyoxolan-2-one.

Below is a table summarizing potential C-acylation strategies:

| Acylation Strategy | Substrate | Reagents | Key Transformation |

| Acylation of a Pre-formed Lactone | Protected 3-hydroxyoxolan-2-one | 1. Strong base (e.g., LDA) 2. Acetyl chloride | Generation of an enolate followed by nucleophilic acyl substitution. |

| Acylation prior to Cyclization | Derivative of 2,4-dihydroxybutanoic acid | 1. Protection of hydroxyl groups 2. Acylation at C2 3. Deprotection and cyclization | Introduction of the acetyl group on the linear precursor before ring formation. |

Direct Acetylation Methodologies

The direct C-acetylation at the C3 position of a pre-existing 3-hydroxyoxolan-2-one scaffold to yield 3-acetyl-3-hydroxyoxolan-2-one is a synthetic transformation that is not well-documented in the scientific literature. Standard acylation strategies typically involve the reaction of an enolate or an equivalent nucleophile with an acetylating agent. For the target compound, this would necessitate the formation of an enolate at the C3 position of 3-hydroxyoxolan-2-one. However, the presence of the hydroxyl group at the same carbon atom complicates this approach. The acidic proton of the hydroxyl group would likely interfere with the base-mediated enolate formation, leading to preferential O-acetylation or other side reactions.

While C-acylation of related β-keto lactones and other cyclic ketones is a common transformation, specific protocols and their outcomes for 3-hydroxyoxolan-2-one have not been detailed. Research on analogous compounds, such as the acylation of 4-hydroxycoumarins and 4-hydroxyquinolin-2-ones, has been reported, but these systems possess different electronic and structural properties, making direct extrapolation of methodologies unreliable for the oxolanone scaffold.

Derivatization Strategies for 3-Acetyl-3-hydroxyoxolan-2-one

Given the lack of established methods for the synthesis of 3-acetyl-3-hydroxyoxolan-2-one, literature describing its subsequent derivatization is consequently absent. The following subsections outline the hypothetical derivatization strategies that could be employed if the starting material were available.

Synthesis of Hydroxylated Analogues

There are no specific research findings on the synthesis of hydroxylated analogues starting from 3-acetyl-3-hydroxyoxolan-2-one.

Synthesis of Aminated Analogues

Specific methodologies for the synthesis of aminated analogues from 3-acetyl-3-hydroxyoxolan-2-one are not described in the current scientific literature.

Preparation of Modified Oxolanone Scaffolds

The scientific literature does not currently contain specific examples or methodologies for the preparation of modified oxolanone scaffolds originating from 3-acetyl-3-hydroxyoxolan-2-one.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for 3-acetyl-3-hydroxyoxolan-2-one is a topic that cannot be addressed due to the absence of established synthetic routes in the peer-reviewed literature.

Influence of Reaction Conditions on Stereochemical Outcomes

There is no available research that specifically investigates the influence of reaction conditions on the stereochemical outcomes of the synthesis of 3-acetyl-3-hydroxyoxolan-2-one. The creation of a quaternary stereocenter at the C3 position bearing a hydroxyl and an acetyl group would present a significant stereochemical challenge. Control of this stereocenter would be highly dependent on the chosen synthetic route, reagents, and reaction parameters such as temperature, solvent, and catalyst. However, without established synthetic protocols, a discussion of the stereochemical control remains speculative.

Application of Design of Experiments (DoE) in Yield and Purity Enhancement

The application of Design of Experiments (DoE) is a powerful statistical tool for the optimization of chemical reactions, enabling the systematic investigation of multiple variables (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions for yield and purity. However, a specific application of DoE to the synthesis of 3-acetyl-3-hydroxyoxolan-2-one has not been reported in peer-reviewed literature.

In the broader context of lactone synthesis, DoE has been successfully employed to optimize various reaction parameters. For instance, studies on other lactone derivatives have utilized DoE to screen for the most effective catalysts, solvents, and temperature profiles to maximize product yield while minimizing the formation of impurities. These general methodologies provide a framework that could theoretically be applied to the synthesis of 3-acetyl-3-hydroxyoxolan-2-one, but specific experimental data and optimized conditions for this compound are not available.

Without dedicated research, any discussion of DoE application for this specific compound would be purely speculative. The table below illustrates a hypothetical DoE setup for a generic lactone synthesis, highlighting the types of factors and responses that would be considered.

| Factor | Level 1 | Level 2 | Response |

|---|---|---|---|

| Temperature (°C) | 50 | 80 | Yield (%) |

| Catalyst Loading (mol%) | 1 | 5 | Purity (%) |

| Reaction Time (h) | 6 | 12 | Impurity Profile |

Development of Green Chemistry Approaches for Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of γ-butyrolactone derivatives, several green approaches have been explored, including the use of renewable starting materials, biocatalysis, and environmentally benign solvents.

For the closely related compound, α-acetyl-γ-butyrolactone (which lacks the 3-hydroxy group), a green synthesis process has been patented. This process utilizes the condensation of γ-butyrolactone with ethyl acetate in the presence of calcium oxide, followed by acidification and purification. This method is presented as a safer and more environmentally friendly alternative to traditional industrial methods that use hazardous reagents like ethylene oxide or metallic sodium.

Furthermore, chemoenzymatic and microbial synthesis routes have been developed for 3-hydroxy-γ-butyrolactone (which lacks the 3-acetyl group). These biocatalytic methods often involve the use of enzymes like lipases for enantioselective synthesis or whole-cell fermentation, which operate under mild conditions and can reduce the environmental impact compared to traditional chemical synthesis.

While these examples from closely related compounds are promising, there is no specific literature detailing the development of green chemistry approaches for the synthesis of 3-acetyl-3-hydroxyoxolan-2-one. The potential for biocatalytic or catalytic routes exists, but dedicated research is required to develop and optimize such methods for this specific molecule.

The following table summarizes some green chemistry approaches that have been applied to the synthesis of similar γ-butyrolactone derivatives.

| Approach | Target Compound | Key Features |

|---|---|---|

| Catalytic Condensation | α-Acetyl-γ-butyrolactone | Use of a solid base (CaO), avoiding hazardous reagents. |

| Chemoenzymatic Synthesis | (S)-3-Hydroxy-γ-butyrolactone | Enantioselective hydrolysis using lipases. |

| Microbial Fermentation | (S)-3-Hydroxy-γ-butyrolactone | Direct production from renewable feedstocks. |

Chemical Transformations and Reaction Mechanisms of 3 Acetyl 3 Hydroxyoxolan 2 One

Oxidation Reactions

The oxidation of 3-acetyl-3-hydroxyoxolan-2-one is complex due to the presence of multiple oxidizable sites and the inherent stability of its tertiary hydroxyl group.

Selective Oxidation of Hydroxyl Groups to Carbonyls

The tertiary hydroxyl group in 3-acetyl-3-hydroxyoxolan-2-one is notably resistant to oxidation under standard conditions. Typical chromium-based oxidizing agents, such as Jones reagent and pyridinium (B92312) chlorochromate (PCC), require the presence of a hydrogen atom on the alcohol's carbon to proceed. researchgate.net Since the hydroxyl-bearing carbon in this molecule is tertiary and lacks a hydrogen atom, it cannot be directly oxidized to a carbonyl group by these reagents. researchgate.netmdpi.com

Oxidative Cleavage Pathways

While the tertiary alcohol is resistant to direct oxidation, the molecule can undergo oxidative cleavage, particularly through pathways involving the acetyl group's ketone functionality. The most prominent of these is the Baeyer-Villiger oxidation. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters. nih.govuniovi.es

In the case of 3-acetyl-3-hydroxyoxolan-2-one, a Baeyer-Villiger oxidation would target the acetyl ketone. This reaction inserts an oxygen atom between the carbonyl carbon and an adjacent carbon atom. This can result in two potential products, depending on which bond migrates. The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl.

Another potential pathway involves the oxidative cleavage of the bond between the tertiary alcohol carbon and the acetyl group, a reaction observed in related α-hydroxy-β-diketone systems. acs.org

Role of Specific Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate, Jones Reagent, Chromium Trioxide)

The outcome of oxidizing 3-acetyl-3-hydroxyoxolan-2-one is highly dependent on the reagent employed. Each agent interacts differently with the tertiary alcohol, ketone, and lactone moieties.

Hydrogen Peroxide (H₂O₂): Often used in Baeyer-Villiger oxidations, typically in the presence of a Lewis acid or as a co-substrate for certain enzymes. nih.govuniovi.es It can selectively oxidize the acetyl ketone to an ester or acetate (B1210297) group without affecting the tertiary alcohol. nih.gov In some systems, H₂O₂ in the presence of a lipase (B570770) and a lactone can generate peracids in situ for epoxidation reactions. researchgate.netrsc.org

Potassium Permanganate (KMnO₄): A powerful and aggressive oxidizing agent. While it can oxidize α-hydroxy ketones to produce 1,2-dione structures, its application to a molecule with a tertiary alcohol and a lactone ring may lead to non-selective oxidation or cleavage of the rings. researchgate.netnih.gov In some cases, KMnO₄ can be used for the controlled oxidation of primary or secondary alcohols, but its strength makes it less suitable for substrates with sensitive functional groups. acs.org

Jones Reagent (CrO₃ in H₂SO₄/acetone): This reagent is a standard for oxidizing primary and secondary alcohols. nih.gov However, it is generally ineffective for oxidizing tertiary alcohols due to the absence of an α-hydrogen. researchgate.netmdpi.com Therefore, the hydroxyl group of 3-acetyl-3-hydroxyoxolan-2-one would remain intact. The reagent is highly acidic and could potentially catalyze side reactions, but it is not expected to oxidize the primary functional groups of the molecule under typical conditions. nih.gov

Chromium Trioxide (CrO₃): As the active component of the Jones reagent, its reactivity profile is similar. researchgate.netnih.gov It is not expected to oxidize the tertiary alcohol. mdpi.com

| Oxidizing Agent | Effect on Tertiary -OH | Effect on Ketone (C=O) | Effect on Lactone Ring | Primary Outcome |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | No reaction | Baeyer-Villiger oxidation to ester | Stable | Formation of an acetate group adjacent to the lactone ring |

| Potassium Permanganate (KMnO₄) | Potential for oxidative cleavage | Potential for oxidative cleavage | Potential for ring opening/cleavage | Likely complex mixture of degradation products |

| Jones Reagent (CrO₃/H₂SO₄) | No reaction researchgate.netmdpi.com | Stable | Stable under controlled conditions | No significant oxidation |

| Chromium Trioxide (CrO₃) | No reaction mdpi.com | Stable | Stable | No significant oxidation |

Enzymatic Oxidation Mechanisms

Biocatalysis offers highly selective routes for oxidation, often under mild conditions.

Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are particularly relevant for the oxidation of 3-acetyl-3-hydroxyoxolan-2-one. BVMOs catalyze the insertion of an oxygen atom adjacent to a carbonyl group, mirroring the chemical Baeyer-Villiger reaction. researchgate.netnih.gov Using molecular oxygen and a cofactor like NADPH, a BVMO could selectively oxidize the acetyl ketone to form an ester. acs.org The reaction proceeds through a flavin-peroxide intermediate that attacks the ketone's carbonyl carbon, leading to a tetrahedral intermediate (a Criegee-like intermediate) which then rearranges to the ester product. researchgate.netacs.org This enzymatic approach offers superior regioselectivity and enantioselectivity compared to chemical methods. researchgate.net

Lipases: While lipases are crucial enzymes in biocatalysis, their primary role in oxidation reactions is often indirect. They are widely used for the hydrolysis of esters, including lactones, in kinetic resolution processes. researchgate.netresearchgate.net In the context of oxidation, lipases can be used to generate a peracid in situ from an ester and hydrogen peroxide. rsc.org This peracid then acts as the chemical oxidant. Therefore, a lipase would not directly oxidize the hydroxyl or ketone group of the target molecule but could be part of a chemoenzymatic system to do so. rsc.org

Other Redox Enzymes: A variety of other oxidoreductases exist that can act on related structures. For example, some whole-cell systems can perform selective oxidations of vicinal diols to α-hydroxy ketones. nih.gov While often used for synthesis, the existence of enzymes that recognize the α-hydroxy ketone motif suggests that biocatalysts could be identified or engineered for the specific oxidation of 3-acetyl-3-hydroxyoxolan-2-one. nih.govnih.gov

Reduction Reactions

Reduction reactions of 3-acetyl-3-hydroxyoxolan-2-one primarily target its two carbonyl functionalities: the ketone of the acetyl group and the ester of the lactone ring.

Chemoselective Reduction of Carbonyl Groups

Chemoselectivity in the reduction of this molecule is achievable due to the different reactivities of the ketone and the lactone. Ketones are generally more reactive towards nucleophilic reducing agents than esters (lactones). This allows for the selective reduction of the acetyl group while leaving the lactone ring intact.

Common reducing agents and their expected selectivity are as follows:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that readily reduces ketones but is typically unreactive towards esters and lactones under standard conditions. Treatment of 3-acetyl-3-hydroxyoxolan-2-one with NaBH₄ would selectively reduce the acetyl ketone to a secondary alcohol, yielding 3-(1-hydroxyethyl)-3-hydroxyoxolan-2-one.

Lithium aluminum hydride (LiAlH₄): This is a very strong and unselective reducing agent. It will reduce both the ketone and the lactone. The ketone will be reduced to a secondary alcohol, and the lactone ring will be opened and reduced to a diol. This would result in the formation of a triol: butane-1,2,4-triol substituted with a methyl group at the 2-position.

Catalytic Hydrogenation: Depending on the catalyst and conditions (e.g., pressure, temperature), catalytic hydrogenation can be tuned for chemoselectivity. Milder conditions might favor the reduction of the ketone over the lactone.

Transfer Hydrogenation: Systems using a hydrogen donor like 2-propanol with a metal catalyst can offer high chemoselectivity for the reduction of ketones and aldehydes, potentially leaving the lactone untouched.

| Reducing Agent | Effect on Ketone (C=O) | Effect on Lactone Ring | Expected Major Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Reduction to secondary alcohol | No reaction | 3-(1-Hydroxyethyl)-3-hydroxyoxolan-2-one |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction to secondary alcohol | Reductive opening to a diol | 2-Methylbutane-1,2,4-triol |

| Catalytic Hydrogenation (mild conditions) | Reduction to secondary alcohol | Stable | 3-(1-Hydroxyethyl)-3-hydroxyoxolan-2-one |

| Catalytic Hydrogenation (harsh conditions) | Reduction to secondary alcohol | Reductive opening to a diol | 2-Methylbutane-1,2,4-triol |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Acetyl-3-hydroxyoxolan-2-one |

| 3-(1-Hydroxyethyl)-3-hydroxyoxolan-2-one |

| 2-Methylbutane-1,2,4-triol |

| Acetone |

| Chromium Trioxide |

| Hydrogen Peroxide |

| Jones Reagent |

| Lithium Aluminum Hydride |

| NADPH |

| Potassium Permanganate |

| Pyridinium chlorochromate (PCC) |

| Sodium borohydride |

| Sulfuric Acid |

Reduction of Lactone Ring Systems

The oxolan-2-one, or γ-butyrolactone, ring is a cyclic ester. The reduction of this lactone moiety typically requires potent reducing agents capable of cleaving the ester bond. The general outcome of lactone reduction is the formation of a diol, which occurs through the initial reduction of the carbonyl to a hemiacetal, followed by ring-opening and further reduction of the resulting aldehyde or carboxylic acid. google.comwipo.int The stability of the lactone ring often allows for selective reactions at other functional groups, such as the exocyclic acetyl group, when milder reducing agents are employed.

Application of Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

The presence of two carbonyl groups (lactone and ketone) in 3-acetyl-3-hydroxyoxolan-2-one allows for selective reduction based on the choice of reducing agent.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones but generally does not reduce esters or lactones under standard conditions. researchgate.netarxiv.org In the case of 3-acetyl-3-hydroxyoxolan-2-one, NaBH₄ would selectively reduce the acetyl ketone to a secondary alcohol, yielding 3-(1-hydroxyethyl)-3-hydroxyoxolan-2-one, while leaving the lactone ring intact. A documented example of this selectivity is the reduction of the closely related tautomer, α-acetyl-γ-butyrolactone, with NaBH₄ in methanol, which exclusively yields α'-(1'-hydroxyethyl)-γ-butyrolactone. mdpi.com

Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a powerful and non-selective reducing agent that readily reduces both esters (including lactones) and ketones. google.comwipo.int Application of LiAlH₄ to 3-acetyl-3-hydroxyoxolan-2-one would result in the reduction of both carbonyl groups. The lactone would undergo a ring-opening reduction to form a 1,4-diol structure, while the acetyl group would be reduced to a secondary alcohol. The final product would be a triol: 2-(1-hydroxyethyl)-butane-1,2,4-triol.

| Reducing Agent | Reactive Site(s) | Expected Product |

| Sodium Borohydride (NaBH₄) | Acetyl ketone | 3-(1-Hydroxyethyl)-3-hydroxyoxolan-2-one |

| Lithium Aluminum Hydride (LiAlH₄) | Acetyl ketone & Lactone carbonyl | 2-(1-Hydroxyethyl)-butane-1,2,4-triol |

Nucleophilic Substitution Reactions

The electrophilic nature of the carbonyl carbons in both the lactone and the acetyl group makes them susceptible to attack by nucleophiles.

Substitution at Carbonyl Centers

Nucleophilic attack can occur at either the lactone carbonyl carbon or the acetyl carbonyl carbon. Attack at the acetyl group would be a standard nucleophilic addition. However, a nucleophilic acyl substitution at the lactone carbonyl is a more common and synthetically useful pathway, often leading to ring-opening. The tertiary hydroxyl group at the C3 position can also be a site for substitution, typically after activation to convert it into a better leaving group. For instance, (S)-3-hydroxy-γ-butyrolactone can be activated by reaction with a sulfonyl chloride, making the C3 position susceptible to nucleophilic attack by reagents like Grignard reagents in the presence of a copper catalyst. google.com

Reactions Involving Nucleophiles (e.g., Hydroxide (B78521) Ions, Amines)

Hydroxide Ions: Under basic conditions, hydroxide ions (OH⁻) act as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. inchem.org This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the ester bond and opening the ring. This hydrolysis reaction results in the formation of a carboxylate salt of the corresponding γ-hydroxy acid.

Amines: Amines are effective nucleophiles that can also react at the carbonyl centers. Reaction with an amine can lead to a ring-opened amide, known as an ω-hydroxyalkylamide. This reaction often requires catalysts or forcing conditions. tandfonline.com In a related process, the hydroxyl group of the parent compound, (S)-3-hydroxy-γ-butyrolactone, can be activated (e.g., as a sulfonate), followed by ring-opening and subsequent reaction with trimethylamine (B31210) to produce L-carnitine. google.com

Ring-Opening Reactions via Nucleophilic Attack

The most characteristic nucleophilic reaction of γ-lactones is ring-opening. This process is fundamental to the reactivity of 3-acetyl-3-hydroxyoxolan-2-one.

A well-studied pathway involves the activation of the C3-hydroxyl group, for example, by converting it into a sulfonate ester like a mesylate or tosylate. This activated group is a good leaving group. In the presence of a nucleophile like a hydroxide ion from an aqueous solution, the reaction is believed to proceed via nucleophilic attack on the lactone carbonyl, causing the ring to open. acs.org This generates an alkoxide ion, which can then intramolecularly displace the leaving group at the adjacent C3 position, forming an epoxide intermediate (e.g., an (R)-3,4-epoxy butyrate (B1204436) derivative). google.comacs.org This epoxide is then susceptible to a second nucleophilic attack, which opens the epoxide ring. acs.org Theoretical studies using density functional theory (DFT) have investigated the mechanisms of such ring-cleavage reactions, confirming the feasibility of these pathways. arxiv.org

| Nucleophile | Reaction Type | Key Intermediate(s) | Final Product Type |

| Hydroxide (OH⁻) | Hydrolysis | Tetrahedral intermediate | γ-Hydroxy carboxylate |

| Amines (R-NH₂) | Aminolysis | Tetrahedral intermediate | ω-Hydroxyalkylamide |

| Hydroxide/Amines (with C3-OH activation) | Intramolecular Substitution | Activated ester, Epoxide | Substituted hydroxy acid/amine |

Electrophilic Reactions

While the molecule has several nucleophilic sites (oxygen lone pairs), it can be made to react with electrophiles by first converting it into a potent nucleophile. This is typically achieved by deprotonation using a strong base.

By using two or more equivalents of a very strong base, such as lithium diisopropylamide (LDA) or a metal salt of hexamethyldisilazane, it is possible to form a dianion of the parent structure, 3-hydroxy-γ-butyrolactone. google.com Deprotonation occurs at both the hydroxyl group and the α-carbon (C3), creating a highly nucleophilic enolate. This dianion can then readily react with a variety of electrophiles in alkylation or acylation reactions. google.com For example, reaction of the dianion with alkyl halides introduces an alkyl group at the C3 position, while reaction with aldehydes or ketones results in an aldol (B89426) addition product.

Enolate Chemistry and Tautomerism

The presence of both a lactone and a β-dicarbonyl-like acetyl group in 3-acetyl-3-hydroxyoxolan-2-one gives rise to distinct enolate chemistry and tautomeric equilibria.

Keto-Enol Tautomerism of the Acetyl and Lactone Functionalities

Carbonyl compounds possessing at least one α-hydrogen can exist as a mixture of two constitutional isomers in equilibrium: the keto and enol forms. katwacollegejournal.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org For simple carbonyl compounds like acetone, the equilibrium heavily favors the keto tautomer. libretexts.orglibretexts.org However, in systems with 1,3-dicarbonyl functionalities, such as in 3-acetyl-3-hydroxyoxolan-2-one, the enol form can be significantly stabilized, increasing its presence at equilibrium. libretexts.org

In the case of 3-acetyl-3-hydroxyoxolan-2-one, several enol tautomers are possible due to the presence of multiple carbonyl groups. The acetyl group can enolize, and the lactone carbonyl can also participate in tautomerization. For the related compound, 3-acetyltetronic acid, which shares the β,β'-tricarbonyl system, theoretical studies have shown the existence of multiple keto-enol tautomers. southampton.ac.uk The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and solvent effects. katwacollegejournal.comsouthampton.ac.uk For instance, in acetylacetone, a classic example of a β-diketone, the enol form is predominant in many solvents due to the formation of a stable intramolecular hydrogen bond. katwacollegejournal.com

The general mechanism for keto-enol tautomerism can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Tautomerism: Involves protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. libretexts.org

Base-Catalyzed Tautomerism: Proceeds through the formation of an enolate intermediate by deprotonation at the α-carbon, followed by protonation of the enolate on the oxygen atom. libretexts.orgmasterorganicchemistry.com

The degree of enolization in lactones and related esters can be influenced by structural modifications, such as the exchange of oxygen for sulfur. researchgate.net

Enolate Formation and Reactivity

The α-hydrogens of carbonyl compounds are weakly acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. libretexts.orgpdx.edu The presence of two adjacent carbonyl groups, as in β-dicarbonyl compounds, significantly increases the acidity of the α-hydrogens, making enolate formation easier. masterorganicchemistry.compdx.edu For 3-acetyl-3-hydroxyoxolan-2-one, the methine proton is positioned between three carbonyl groups (one from the acetyl group and two within the lactone ring system), rendering it particularly acidic. southampton.ac.uk

Enolates are versatile nucleophiles that can react with various electrophiles. 182.160.97ucsb.edu They are considered ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom. bham.ac.uklibretexts.org

Reaction at Carbon (C-attack): This is the more common pathway for most carbon electrophiles and leads to the formation of α-substituted carbonyl compounds. bham.ac.uklibretexts.org

Reaction at Oxygen (O-attack): This pathway is favored by hard electrophiles and results in the formation of enol derivatives. bham.ac.uk

The reactivity of enolates is significantly greater than that of their corresponding enols due to their negative charge. libretexts.org For synthetic applications requiring high concentrations of enolates, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used in non-hydroxylic solvents to drive the deprotonation to completion. pdx.edulibretexts.orglibretexts.org Weaker bases, such as sodium hydroxide or alkoxides, establish an equilibrium with a lower concentration of the enolate. pdx.edulibretexts.org

Alkylation Reactions of Enolates

One of the most synthetically useful reactions of enolates is their alkylation with alkyl halides, which forms a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pub This reaction typically proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide. pressbooks.publibretexts.org

Key aspects of enolate alkylation include:

Substrate Scope: The reaction works best with primary or methyl halides. Secondary halides are less reactive, and tertiary halides often lead to elimination byproducts. libretexts.orgpressbooks.pub

Base Selection: A strong base like LDA is often preferred to ensure complete and irreversible formation of the enolate, which can prevent side reactions like multiple alkylations. masterorganicchemistry.comlibretexts.org

Stereoselectivity: In cases where chiral auxiliaries are used, such as with N-acyloxazolidinones, alkylation can proceed with high diastereoselectivity. nih.gov

The alkylation of β-keto esters, such as in the acetoacetic ester synthesis, is a classic example of this transformation. libretexts.orgpressbooks.pub The process involves enolate formation, alkylation, and subsequent hydrolysis and decarboxylation to yield a ketone. pressbooks.pub Similarly, the malonic ester synthesis utilizes the alkylation of a diethyl malonate enolate to produce carboxylic acids. libretexts.orgpressbooks.pub For lactones, treatment with a strong base like LDA followed by an alkyl halide can lead to α-substituted products. libretexts.org

| Reactant Type | Base | Electrophile | Product Type | Ref |

| β-Keto Ester | Sodium Ethoxide | Primary Alkyl Halide | α-Alkyl-β-keto ester | libretexts.org |

| Ketone | LDA | Primary Alkyl Halide | α-Alkyl Ketone | masterorganicchemistry.com |

| Lactone | LDA | Alkyl Halide | α-Alkyl Lactone | libretexts.org |

| N-Acyloxazolidinone | Zirconium-based | Tertiary Alkyl Halide | α-Tertiary Alkyl Product | nih.gov |

Decarboxylation Mechanisms in Related Lactone Systems

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. masterorganicchemistry.com This reaction is particularly facile for β-keto acids and their derivatives, which can be formed from the hydrolysis of β-keto esters or lactones. masterorganicchemistry.comlibretexts.org

The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, six-membered transition state, which is a type of pericyclic reaction. masterorganicchemistry.comlibretexts.org This process results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone or aldehyde product. masterorganicchemistry.com

The acetoacetic ester synthesis and malonic ester synthesis both conclude with a hydrolysis and decarboxylation step. masterorganicchemistry.comlibretexts.org After alkylation, the ester groups are hydrolyzed to carboxylic acids. Upon heating, the resulting β-keto acid or malonic acid derivative readily loses CO2. pressbooks.publibretexts.org

While β-lactones can undergo thermal decarboxylation, the reactivity of five-membered lactones (γ-lactones) like oxolanone derivatives towards decarboxylation is different. clockss.org Decarboxylation is a key transformation in the biosynthesis of many natural products, where various decarboxylase enzymes operate on a wide range of substrates. researchgate.net Palladium-catalyzed reactions of allyl β-keto carboxylates can also lead to decarboxylation, generating palladium enolates as intermediates. nih.gov

Rearrangement Reactions

Carbocation intermediates, which can be generated under certain reaction conditions, are prone to rearrangements to form more stable species.

Carbocationic Rearrangements in Oxolanone Derivatives

Carbocation rearrangements are fundamental transformations in organic chemistry, driven by the migration of an atom or group to an adjacent electron-deficient center to achieve greater stability. youtube.comlibretexts.org Common types of these rearrangements include hydride shifts and alkyl shifts (e.g., methyl shifts). youtube.comlibretexts.org These shifts typically occur to convert a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). libretexts.org

In the context of oxolanone derivatives, the formation of a carbocation can be initiated under acidic conditions, potentially through protonation of the hydroxyl group followed by loss of water, or protonation of the lactone carbonyl. These carbocation intermediates can then undergo rearrangements. For example, the Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl group in carbocationic systems. msu.edu Such rearrangements are crucial steps in the biosynthesis of complex natural products like terpenes. beilstein-journals.org

Rearrangement reactions are not limited to carbocationic pathways. Sigmatropic rearrangements, such as the Claisen rearrangement, are also significant transformations for related oxygen-containing heterocycles. semanticscholar.orgscirp.orgbeilstein-journals.org These pericyclic reactions involve the concerted reorganization of σ and π bonds. For instance, the Claisen rearrangement of allyl ethers of phenols or enols is a well-established method for forming new carbon-carbon bonds. scirp.org While direct evidence for carbocationic rearrangements specifically within 3-acetyl-3-hydroxyoxolan-2-one is not extensively detailed in the provided search results, the principles of carbocation stability and rearrangement are broadly applicable to related functionalized heterocyclic systems. libretexts.orgmsu.edu

McLafferty-type Rearrangements

The McLafferty rearrangement is a characteristic fragmentation reaction observed in mass spectrometry for carbonyl compounds that possess a hydrogen atom on the γ-carbon. slideshare.netaklectures.com The mechanism involves the transfer of this γ-hydrogen to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the β-carbon-carbon bond. libretexts.org This process results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. libretexts.org

For 3-acetyl-3-hydroxyoxolan-2-one, two distinct McLafferty rearrangements are theoretically plausible due to the presence of two carbonyl groups (one in the acetyl group and one in the lactone ring).

Rearrangement involving the acetyl carbonyl: The carbonyl oxygen of the acetyl group can abstract a hydrogen atom from the γ-carbon, which is the C5 position of the oxolane ring. This intramolecular hydrogen transfer would lead to the cleavage of the Cα-Cβ bond (the bond between C3 and C4 of the ring). The resulting products would be a neutral ethene molecule derived from C4 and C5 of the ring and a charged enol fragment.

Rearrangement involving the lactone carbonyl: Alternatively, the lactone carbonyl oxygen can participate in the rearrangement. In this case, the γ-carbon is the C4 of the oxolane ring. A hydrogen transfer from C4 to the lactone carbonyl oxygen would initiate the cleavage of the Cβ-Cγ bond (the bond between C3 and the acetyl group's carbonyl carbon).

The feasibility and relative intensity of these fragmentation pathways would depend on the ionization conditions and the conformational dynamics of the molecule that allow for the formation of the necessary six-membered transition state. libretexts.org While this rearrangement is a well-known gas-phase reaction in mass spectrometry, solution-phase equivalents under superacidic conditions have also been reported for other ketones. acs.org

| Participating Carbonyl | γ-Hydrogen Source | Bond Cleaved (β-cleavage) | Neutral Fragment Lost | Resulting Radical Cation (m/z) |

|---|---|---|---|---|

| Acetyl C=O | C5-H | C3-C4 | Ethene (C₂H₄) | [C₄H₆O₄]⁺• (m/z 118) |

| Lactone C=O | C4-H | C3-C(O)CH₃ | 3-Buten-2-one (C₄H₆O) | [C₄H₄O₃]⁺• (m/z 100) |

Condensation Reactions and Adduct Formation

The acetyl group of 3-acetyl-3-hydroxyoxolan-2-one is a key site for condensation reactions, particularly the aldol condensation. sigmaaldrich.com This reaction is fundamental in organic synthesis for forming new carbon-carbon bonds. wyzant.com The process is typically initiated by a base, which abstracts an acidic α-hydrogen from the methyl group of the acetyl moiety to form a nucleophilic enolate ion.

This enolate can then attack an electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, in a nucleophilic addition step. wyzant.com If the reaction is a self-condensation, the enolate of one molecule of 3-acetyl-3-hydroxyoxolan-2-one would attack the acetyl carbonyl of a second molecule. The initial product of this addition is a β-hydroxy ketone, known as an aldol adduct. sigmaaldrich.com

The mechanism proceeds as follows:

Enolate Formation: A base (e.g., NaOH, KOH) removes a proton from the α-carbon of the acetyl group.

Nucleophilic Attack: The resulting enolate attacks the electrophilic carbonyl carbon of a suitable acceptor (e.g., benzaldehyde).

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water, ethanol) to yield the final β-hydroxy ketone adduct.

In some cases, particularly with heating, this adduct can undergo a subsequent dehydration or elimination reaction to form a more stable, conjugated α,β-unsaturated ketone. sigmaaldrich.com Similar aldol-type reactions have been explored extensively with related compounds like 3-acetylcoumarins, highlighting the synthetic utility of the acetyl group in these scaffolds. researchgate.netbas.bg

| Reactant 1 | Reactant 2 (Electrophile) | Catalyst | Resulting Adduct Type |

|---|---|---|---|

| 3-Acetyl-3-hydroxyoxolan-2-one | Benzaldehyde | Base (e.g., NaOH) | β-Hydroxy ketone |

Acid-Base Catalyzed Transformations

Acid-base catalysis plays a pivotal role in the reactivity of 3-acetyl-3-hydroxyoxolan-2-one, mediating a variety of transformations by altering the reactivity of its functional groups. creative-enzymes.com Both acids and bases can act as catalysts by donating or accepting protons to stabilize transition states, thereby accelerating reaction rates. wikipedia.org

Proton transfer is one of the most fundamental reactions in chemistry and is central to the acid-base catalyzed transformations of 3-acetyl-3-hydroxyoxolan-2-one. creative-enzymes.com These processes can be intermolecular or intramolecular and are crucial for initiating reactions or forming reactive intermediates.

A key proton transfer process for this molecule is the keto-enol tautomerization of the acetyl group. This equilibrium involves the movement of a proton from the α-carbon to the carbonyl oxygen.

Base-Catalyzed Mechanism: A base removes a proton from the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol form.

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. A weak base (like water, acting as a "proton shuttle") then removes an α-proton to form the enol. masterorganicchemistry.com

This tautomerism is significant because it generates the enol or enolate, which are the key nucleophiles in condensation reactions. wyzant.com

Another important process is proton transfer involving the tertiary hydroxyl group and the adjacent carbonyl groups. Intramolecular hydrogen bonding between the -OH group and the acetyl carbonyl oxygen is likely, which can facilitate proton exchange. In enzymatic systems, specific amino acid residues with pKa values near physiological pH, such as histidine, often act as proton donors and acceptors to facilitate catalysis. creative-enzymes.com The rate of proton transfer can be exceedingly fast, sometimes occurring on the femtosecond timescale, and is often coupled to other processes like electron transfer in biological systems. nih.govchemrxiv.org

The pH of the reaction medium is a critical factor that governs the selectivity of transformations for 3-acetyl-3-hydroxyoxolan-2-one. By controlling the protonation state of the various functional groups, the pH dictates which reaction pathways are favored.

Under Acidic Conditions (Low pH):

Mechanism: The carbonyl oxygens of both the acetyl and lactone groups are susceptible to protonation. wikipedia.org This protonation enhances the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles.

Favored Reactions:

Lactone Hydrolysis: The enhanced electrophilicity of the lactone carbonyl makes it more susceptible to attack by nucleophiles like water, leading to ring-opening hydrolysis.

Acid-Catalyzed Additions: The activated acetyl carbonyl is primed for attack by weak nucleophiles.

Under Basic Conditions (High pH):

Mechanism: A base will deprotonate the most acidic protons in the molecule. The α-hydrogens of the acetyl group (pKa ≈ 19-20) are significantly more acidic than the hydroxyl proton (pKa ≈ 16-18) or other C-H bonds. Therefore, the primary event is the formation of the enolate ion.

Favored Reactions:

Aldol Condensation: The generation of the enolate nucleophile makes condensation reactions the dominant pathway. sigmaaldrich.com

Lactone Hydrolysis: At very high pH, direct nucleophilic attack of hydroxide (OH⁻) on the lactone carbonyl can also lead to saponification (base-mediated hydrolysis).

Therefore, pH control allows for selective switching between electrophilic activation (acidic conditions) and nucleophile generation (basic conditions), providing a powerful tool for directing the chemical reactivity of 3-acetyl-3-hydroxyoxolan-2-one.

| pH Condition | Primary Catalytic Action | Favored Transformation | Key Reactive Intermediate |

|---|---|---|---|

| Acidic (Low pH) | Protonation of carbonyl oxygen | Lactone Hydrolysis, Electrophilic Addition | Protonated Carbonyl (Oxocarbenium ion-like) |

| Basic (High pH) | Deprotonation of α-carbon | Aldol Condensation | Enolate Anion |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Acetyl 3 Hydroxyoxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. While basic 1D ¹H and ¹³C NMR provide initial data, a full and unambiguous assignment for a molecule like 3-acetyl-3-hydroxyoxolan-2-one requires more advanced methods.

A complete interpretation of the NMR spectra involves assigning every proton and carbon signal to a specific atom in the molecule. This is achieved using a suite of 2D NMR experiments that reveal correlations between nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show signals for the acetyl methyl protons, the two methylene (B1212753) groups of the oxolane ring, and the hydroxyl proton. The ¹³C NMR spectrum would correspondingly show signals for the lactone carbonyl, the ketone carbonyl, the quaternary C3 carbon, the C5 methylene adjacent to the ring oxygen, the C4 methylene, and the acetyl methyl carbon. Due to the absence of published experimental data, the following table presents hypothetical chemical shifts based on known values for similar functional groups.

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| C1 (C=O, lactone) | - | 175.0 |

| C2 (C-OH) | - | 85.0 |

| C3 (-CH₂) | 2.1 - 2.5 (m) | 35.0 |

| C4 (-O-CH₂) | 4.3 - 4.5 (m) | 68.0 |

| C5 (C=O, acetyl) | - | 205.0 |

| C6 (-CH₃) | 2.3 (s) | 25.0 |

| OH | variable (s, br) | - |

| This data is illustrative and not from a published spectrum. |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-acetyl-3-hydroxyoxolan-2-one, a COSY spectrum would be expected to show a cross-peak between the protons of the two methylene groups (C4 and C5), confirming their connectivity within the lactone ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. libretexts.org An HSQC spectrum would correlate the proton signal around 2.3 ppm to the acetyl methyl carbon (C7), the multiplet at 4.3-4.5 ppm to the C5 methylene carbon, and the multiplet at 2.1-2.5 ppm to the C4 methylene carbon. This allows for the definitive assignment of protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for 3-acetyl-3-hydroxyoxolan-2-one would include:

The acetyl methyl protons (H7) correlating to the acetyl carbonyl carbon (C6) and the quaternary carbon (C3).

The C5 methylene protons (H5) correlating to the C4 methylene carbon, the quaternary carbon (C3), and the lactone carbonyl carbon (C2).

The C4 methylene protons (H4) correlating to the C5 methylene carbon, the quaternary carbon (C3), and the lactone carbonyl carbon (C2).

These correlations would confirm the connectivity around the non-protonated C3, C2, and C6 carbons, leaving no ambiguity in the planar structure of the molecule.

The key stereochemical feature of 3-acetyl-3-hydroxyoxolan-2-one is the chiral quaternary center at C3. Determining its absolute configuration requires specialized NMR techniques. One approach involves creating diastereomeric derivatives by reacting the hydroxyl group with a chiral derivatizing agent, such as Mosher's acid chloride. The resulting diastereomers would exhibit distinct NMR spectra, and analysis of the chemical shift differences (the Mosher's method) can be used to deduce the stereochemistry.

Alternatively, modern computational methods can be employed. The GIAO (Gauge-Including Atomic Orbital) method for calculating NMR chemical shifts for all possible stereoisomers can be compared with the experimental data. Statistical analysis, such as the DP4+ probability analysis, can then provide a confidence level for the stereochemical assignment. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry provides information about the mass of a molecule and its fragmentation patterns, offering powerful tools for confirming molecular formula and deducing structural features.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule. For 3-acetyl-3-hydroxyoxolan-2-one, the molecular formula is C₆H₈O₄. The calculated monoisotopic mass is 144.0423 Da. An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 145.0495 or other adducts (e.g., [M+Na]⁺ at m/z 167.0318), and the experimental measurement of this value to within a few parts per million (ppm) of the calculated value would unequivocally confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor or parent ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.gov Analysis of the resulting fragment (product) ions provides valuable structural information. For the protonated molecule of 3-acetyl-3-hydroxyoxolan-2-one ([M+H]⁺, m/z 145.0), several fragmentation pathways can be proposed based on the known behavior of similar lactones and ketones. nih.govimreblank.ch

A plausible fragmentation scheme would involve:

Loss of water: A neutral loss of 18 Da (H₂O) from the parent ion to yield a fragment at m/z 127.0.

Loss of an acetyl radical: Loss of the acetyl group (43 Da, CH₃CO) to produce a fragment at m/z 102.0.

Decarbonylation: Loss of carbon monoxide (28 Da) from fragment ions.

Ring-opening pathways: Cleavage of the lactone ring can lead to characteristic fragment ions.

Table of Hypothetical MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 145.0 | 127.0 | Water | H₂O |

| 145.0 | 102.0 | Acetyl radical | C₂H₃O |

| 145.0 | 87.0 | Acetic acid | C₂H₄O₂ |

| 127.0 | 99.0 | Carbon monoxide | CO |

This data is illustrative and based on predictable fragmentation patterns.

These fragmentation pathways help to confirm the presence and connectivity of the acetyl and hydroxyl functional groups, as well as the lactone ring structure. mdpi.comsouthampton.ac.uk

The study of transient species like radicals and cations in the gas phase can provide fundamental insights into molecular bonding and reactivity. mdpi.com While no specific studies on 3-acetyl-3-hydroxyoxolan-2-one exist, techniques like Neutralization-Reionization Mass Spectrometry (NRMS) could theoretically be applied. In an NRMS experiment, a mass-selected ion beam is neutralized by charge transfer, and the resulting fast-moving neutral species are then reionized by collision with a gas. rsc.org This technique allows for the generation and characterization of neutral species that may be unstable in solution, such as radicals formed by the fragmentation of the parent molecule. Such studies could explore the intrinsic stability and decomposition pathways of radicals derived from 3-acetyl-3-hydroxyoxolan-2-one in a solvent-free environment. europa.eursc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of 3-Acetyl-3-hydroxyoxolan-2-one is expected to exhibit distinct absorption bands characteristic of its constituent hydroxyl, acetyl, and lactone moieties.

The presence of the tertiary hydroxyl group (-OH) would be confirmed by a broad absorption band in the region of 3550–3230 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding. orgchemboulder.com The spectrum would also prominently feature two distinct carbonyl (C=O) stretching vibrations. The five-membered γ-butyrolactone ring typically shows a C=O stretching band at a relatively high wavenumber, often in the range of 1770-1735 cm⁻¹, due to ring strain. derpharmachemica.compressbooks.pub The acetyl group, being a saturated ketone, is expected to produce a strong C=O stretching absorption band around 1715 cm⁻¹. orgchemboulder.com Additionally, C-H stretching vibrations from the alkyl portions of the molecule would appear in the 3000–2850 cm⁻¹ region. rsc.org The C-O stretching vibrations of the tertiary alcohol and the lactone ester group would be visible in the fingerprint region, typically between 1300 and 1050 cm⁻¹. derpharmachemica.com

A summary of the predicted prominent IR absorption bands for 3-Acetyl-3-hydroxyoxolan-2-one is presented in Table 1.

Table 1: Predicted Infrared (IR) Absorption Frequencies for 3-Acetyl-3-hydroxyoxolan-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| ~3450 (broad) | Strong | O-H Stretch | Tertiary Alcohol |

| ~2980, ~2890 | Medium-Weak | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1760 | Strong | C=O Stretch | γ-Lactone |

| ~1715 | Strong | C=O Stretch | Acetyl Ketone |

| ~1250-1050 | Medium | C-O Stretch | Alcohol and Ester |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. researchgate.net For a chiral molecule like 3-Acetyl-3-hydroxyoxolan-2-one, crystallographic analysis of a single enantiomer can determine its absolute stereochemistry.

While specific crystallographic data for 3-Acetyl-3-hydroxyoxolan-2-one has not been reported in the surveyed literature, the application of this technique would be invaluable. It would confirm the connectivity of the atoms and provide precise geometric parameters. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the carbonyl oxygens, which dictate the crystal packing arrangement. nih.gov In related heterocyclic systems, X-ray diffraction has been essential for establishing the conformation of the ring, such as the chair or envelope forms, and the relative orientation of substituents. nih.gov Obtaining suitable crystals and performing such an analysis would provide a definitive structural benchmark for 3-Acetyl-3-hydroxyoxolan-2-one.

Vibrational and Electronic Spectroscopic Studies

Beyond standard IR spectroscopy, advanced computational and experimental techniques can provide deeper insights into the molecular dynamics and electronic structure of 3-Acetyl-3-hydroxyoxolan-2-one.

Rovibrational spectroscopy involves the measurement of transitions that change both the vibrational and rotational energy levels of a molecule. rsc.org Typically conducted on gas-phase samples using high-resolution techniques like Fourier transform infrared (FTIR) spectroscopy, this analysis yields highly precise rotational constants (A, B, C) and centrifugal distortion constants. rsc.orgescholarship.org These parameters are intrinsically linked to the molecule's principal moments of inertia and, therefore, its geometric structure.

A computational approach, often preceding experimental work, can predict these rovibrational parameters. While such a specific study for 3-Acetyl-3-hydroxyoxolan-2-one is not available, the methodology would involve optimizing the molecular geometry using high-level quantum chemical calculations to derive the theoretical rotational constants. These theoretical values are crucial for guiding the assignment of complex experimental rovibrational spectra. researchgate.net

The standard harmonic oscillator model used in basic IR interpretation assumes a parabolic potential energy surface, which is only an approximation. Real molecular vibrations are anharmonic, meaning the potential energy surface is non-parabolic. acs.org This anharmonicity causes shifts in vibrational frequencies and allows for the appearance of otherwise forbidden transitions, such as overtones and combination bands. researchgate.net

Computational methods, particularly second-order vibrational perturbation theory (VPT2), can calculate anharmonic vibrational frequencies with high accuracy, often providing a better match with experimental spectra than simple scaled harmonic calculations. researchgate.net Anharmonic analysis for 3-Acetyl-3-hydroxyoxolan-2-one would provide more precise predictions for its fundamental vibrational modes and offer insights into potential Fermi resonances, where an overtone or combination band has a similar energy to a fundamental, leading to intensity borrowing and frequency shifts. researchgate.net A comparison of expected harmonic and anharmonic frequencies for the key stretching modes is presented in Table 2.

Table 2: Representative Comparison of Calculated Harmonic and Anharmonic Frequencies (cm⁻¹) for Key Vibrational Modes of 3-Acetyl-3-hydroxyoxolan-2-one

| Vibrational Mode | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) | Expected Anharmonic Shift (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | ~3650 | ~3480 | -170 |

| Lactone C=O Stretch | ~1795 | ~1765 | -30 |

| Ketone C=O Stretch | ~1740 | ~1718 | -22 |

Note: These values are illustrative, based on typical anharmonic corrections for these functional groups, and represent what a theoretical VPT2 calculation might yield.

Electronic spectroscopy, which measures transitions between electronic energy levels, can be elucidated through computational analysis. Methods like Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the properties of electronic excited states. aip.orgcaltech.edu This analysis provides vertical excitation energies (corresponding to UV-Vis absorption maxima), oscillator strengths (related to absorption intensity), and the character of the transitions. researchgate.net

For 3-Acetyl-3-hydroxyoxolan-2-one, the lowest-energy electronic transitions are expected to be of the n→π* type. These transitions involve the promotion of a non-bonding electron (n) from one of the oxygen lone pairs of the two carbonyl groups to an antibonding π* orbital associated with the C=O double bond. Such transitions are typically weak (low oscillator strength). At higher energies, more intense π→π* transitions would occur. A theoretical study of the excited states would be crucial for understanding the photochemistry of the molecule. caltech.eduacs.org Table 3 provides a hypothetical summary of the kind of data that would be obtained from a TD-DFT calculation.

Table 3: Predicted Low-Lying Singlet Excited States of 3-Acetyl-3-hydroxyoxolan-2-one via Theoretical Calculations

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition Character |

|---|---|---|---|---|

| S₁ | ~3.90 | ~318 | ~0.001 | n → π* (Ketone C=O) |

| S₂ | ~4.15 | ~299 | ~0.002 | n → π* (Lactone C=O) |

| S₃ | ~5.50 | ~225 | ~0.150 | π → π* |

Note: These are representative theoretical values illustrating the expected nature and relative ordering of excited states for a molecule with these functional groups.

Theoretical Studies and Computational Chemistry of 3 Acetyl 3 Hydroxyoxolan 2 One

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the electronic structure of molecules. nih.govtubitak.gov.tr These calculations can predict a wide range of properties, from stable geometric arrangements to the energies of frontier molecular orbitals, which are fundamental to reactivity. chimicatechnoacta.ru

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scielo.org.bosouthampton.ac.uk Instead of solving the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. scielo.org.bo This approach is widely used to determine optimized geometries, vibrational frequencies, and electronic properties for organic molecules. chimicatechnoacta.rursc.org

The presence of single bonds in 3-acetyl-3-hydroxyoxolan-2-one allows for rotation, leading to various spatial arrangements known as conformers. A conformer analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt. This is typically achieved by systematically rotating the flexible dihedral angles and calculating the energy of each resulting geometry.

The collection of these energies as a function of the geometric coordinates forms a Potential Energy Surface (PES). libretexts.org A PES is a conceptual landscape where valleys represent stable conformers or intermediates, and mountain passes correspond to transition states between them. libretexts.org For 3-acetyl-3-hydroxyoxolan-2-one, key rotations would include the bond between the quaternary carbon (C3) and the acetyl group's carbonyl carbon. The orientation of the hydroxyl group also significantly influences conformational stability, often through the formation of intramolecular hydrogen bonds.

A hypothetical DFT study, for instance using the B3LYP functional with a 6-31G* basis set, could yield the relative energies of the most stable conformers. mdpi.com

Table 1: Hypothetical Relative Energies of 3-Acetyl-3-hydroxyoxolan-2-one Conformers Calculated at the B3LYP/6-31G level of theory.*

| Conformer | Key Dihedral Angle (O=C-C3-OH) | Intramolecular H-Bond (O-H···O=C) | Relative Energy (kcal/mol) |

| Conf-1 | -15.2° | Yes (to lactone C=O) | 0.00 |

| Conf-2 | 170.5° | No | +2.85 |

| Conf-3 | 65.8° | Yes (to acetyl C=O) | +1.20 |

| Conf-4 | -110.3° | No | +4.10 |

The Potential Energy Surface not only reveals stable structures but also the pathways for reactions, such as isomerizations or decomposition. rsc.org The activation barrier (or activation energy) is the energy difference between a stable state (reactant or intermediate) and the highest-energy point along a reaction pathway, known as the transition state. libretexts.org A high activation barrier indicates a slow reaction, while a low barrier suggests a faster process. libretexts.org

For 3-acetyl-3-hydroxyoxolan-2-one, a potential intramolecular reaction is the tautomerization involving the hydroxyl and acetyl groups. DFT calculations can be used to locate the transition state structure for this proton transfer and compute the associated activation barrier. beilstein-journals.orgmdpi.com This information is crucial for understanding the kinetic stability of the molecule and predicting its reactivity under different conditions. researchgate.net

Table 2: Hypothetical Calculated Activation Barriers for Tautomerization Calculated at the M06-2X/def2-TZVP level of theory.

| Reaction Pathway | Reactant | Product | Activation Barrier (ΔG‡, kcal/mol) |

| Keto-Enol Tautomerization | 3-acetyl-3-hydroxyoxolan-2-one | 3-(1-hydroxyvinyl)-3-hydroxyoxolan-2-one | 28.7 |

Global reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide insight into a molecule's chemical behavior. chimicatechnoacta.ru The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ossila.comschrodinger.com A small energy gap generally signifies high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq These values can be readily calculated using DFT and are essential for predicting how the molecule will interact with electrophiles and nucleophiles. schrodinger.comutdallas.edu

Table 3: Hypothetical Frontier Orbital Energies for the Most Stable Conformer of 3-Acetyl-3-hydroxyoxolan-2-one Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Energy (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 6.17 |

While DFT is prevalent, other quantum chemical methods offer a spectrum of accuracy and cost. nih.gov

Ab Initio Methods : Translating to "from the beginning," these methods solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) offer higher accuracy than DFT for certain systems but are significantly more computationally demanding. researchgate.netnih.gov They are often used as a benchmark to validate results from less expensive methods.

Semi-Empirical Methods : These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data. libretexts.orgrsc.org Models like AM1, PM3, and RM1 are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. scielo.br However, their accuracy is dependent on the quality of the parameterization for the specific type of molecule being studied. rsc.org

Density Functional Theory (DFT) Calculations for Molecular Properties

Molecular Modeling and Dynamics Simulations

While quantum chemical methods focus on the static electronic structure, molecular modeling and dynamics simulations explore the time-dependent behavior of molecules. mdpi.com Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecular structure evolves over time. nih.govuinjkt.ac.id

For 3-acetyl-3-hydroxyoxolan-2-one, an MD simulation could be performed to study its conformational dynamics in a solvent, such as water. This would involve placing the molecule in a simulated box of solvent molecules and observing its movements over nanoseconds. Such a simulation can reveal the stability of intramolecular hydrogen bonds, the flexibility of the ring and side chains, and how the molecule interacts with its environment. scienceopen.com Analysis of the trajectory can provide information on parameters like the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. scienceopen.com

Prediction of Molecular Characteristics and Conformations

Computational chemistry enables the prediction of the geometric parameters and relative stabilities of the tautomers of α-acetyl-γ-butyrolactone, including the enol form, 3-acetyl-3-hydroxyoxolan-2-one. researchgate.netkatwacollegejournal.com The stability of these forms is influenced by factors such as the solvent environment. researchgate.net For instance, studies on similar β-dicarbonyl compounds show that the enol form can be stabilized by the formation of an internal hydrogen bond. katwacollegejournal.com

Theoretical calculations for the related keto tautomer, α-acetyl-γ-butyrolactone, have been performed using DFT with the B3LYP functional and various basis sets, such as 6-311+G(d,p), to optimize the molecular structure. These studies provide foundational data on bond lengths and angles, which are crucial for understanding the geometry of the five-membered lactone ring and the acetyl group. While specific conformational analysis data for the enol form is not detailed in the provided literature, the study of the keto-enol equilibrium in similar systems suggests that the relative energies of the conformers can be calculated to determine the most stable structures in different phases. researchgate.netnih.gov

Table 1: Computational Methods for Structural Analysis of α-Acetyl-γ-butyrolactone

| Computational Method | Basis Set | Purpose | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311+G(d,p) | Molecular geometry optimization |

Simulation of Energy and Charge Transfer Mechanisms

Detailed studies specifically simulating the energy and charge transfer mechanisms for 3-acetyl-3-hydroxyoxolan-2-one are not extensively covered in the available research. However, intramolecular charge transfer is a known phenomenon in related molecular systems, which can be modulated by structural modifications and influences the optical properties. researchgate.net

Design and Optimization of Novel Chemical Entities

While derivatives of γ-butyrolactones have been designed and synthesized for various applications, specific computational studies focused on the design and optimization of novel chemical entities derived from 3-acetyl-3-hydroxyoxolan-2-one are not detailed in the provided literature. researchgate.net The general approach in this field often involves modifying the core structure to enhance biological activity or other desired properties. researchgate.net

Modeling of Spectroscopic Data (e.g., NMR, IR/Raman, UV-Vis)

Theoretical modeling of spectroscopic data is a powerful tool for structural elucidation and for distinguishing between tautomeric forms. For the related keto form, α-acetyl-γ-butyrolactone, computational methods have been employed to calculate vibrational frequencies and electronic transition data.

Vibrational Spectroscopy (IR/Raman): DFT calculations have been used to compute the harmonic vibrational frequencies of α-acetyl-γ-butyrolactone. These theoretical spectra, when compared with experimental FT-IR and FT-Raman data, allow for a detailed assignment of the vibrational modes of the molecule.

UV-Vis Spectroscopy: The electronic properties, such as excitation energies and wavelengths, have been analyzed using Time-Dependent DFT (TD-DFT). uni-muenchen.de For α-acetyl-γ-butyrolactone, the UV-Vis spectrum has been analyzed to understand the electronic transitions within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap is a key parameter derived from these studies, reflecting the molecule's chemical activity. uni-muenchen.de

NMR Spectroscopy: NMR spectroscopy is a primary technique for studying keto-enol tautomeric equilibria. pku.edu.cn Although specific computational NMR data for 3-acetyl-3-hydroxyoxolan-2-one is not available, theoretical calculations of chemical shifts for related structures can provide insights into how the electronic environment changes between the keto and enol forms. southampton.ac.uk

Table 2: Summary of Modeled Spectroscopic Data for α-Acetyl-γ-butyrolactone

| Spectroscopic Technique | Computational Method | Key Findings | Reference |

|---|---|---|---|

| FT-IR and FT-Raman | DFT/B3LYP/6-311+G(d,p) | Complete assignment of fundamental vibrational modes. |

Reactivity and Stability Assessments

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and hyper-conjugative interactions within a molecule, which contribute to its stability. uni-muenchen.denih.gov For α-acetyl-γ-butyrolactone, NBO analysis has been used to understand the stability arising from charge delocalization. uni-muenchen.de This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of these stabilizing effects. uni-muenchen.de Such interactions are crucial in understanding the electronic structure of both the keto and enol tautomers.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP map provides a visual representation of the charge distribution, where regions of negative potential are susceptible to electrophilic attack and regions of positive potential are prone to nucleophilic attack. For 3-acetyl-3-hydroxyoxolan-2-one, the enol form, the MEP surface would highlight the acidic nature of the hydroxyl proton and the nucleophilic character of the enolic double bond. In the related keto tautomer, the analysis helps in identifying the reactivity of the carbonyl groups. uni-muenchen.de

Investigation of Proton Transfer Mechanisms at a Theoretical Level

Intramolecular proton transfer (IPT) is a fundamental chemical reaction that can be meticulously studied using computational methods. For molecules like 3-acetyl-3-hydroxyoxolan-2-one, which possesses both a hydroxyl (proton donor) and carbonyl groups (proton acceptors), understanding the dynamics of proton transfer is crucial. Theoretical studies can map out the potential energy surface for this process, identifying the transition states and intermediates involved.